

# In-Depth Technical Guide on 1-(1H-indol-3-yl)propan-2-one

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## Compound of Interest

Compound Name: *3-Indolylacetone*

Cat. No.: B073846

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Audience: Researchers, scientists, and drug development professionals.

## Core Properties and Characteristics

1-(1H-indol-3-yl)propan-2-one, also known by synonyms such as **3-Indolylacetone** and **3-Acetonylindole**, is a solid organic compound.[\[1\]](#)[\[2\]](#) Its chemical structure consists of an indole ring substituted at the third position with a propan-2-one group.[\[2\]](#) This compound serves as a valuable intermediate in the synthesis of more complex indole alkaloids, a class of natural products with a wide range of biological activities.[\[3\]](#)[\[4\]](#)

## Physicochemical Data

The fundamental physicochemical properties of 1-(1H-indol-3-yl)propan-2-one are summarized below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	[1][2][5]
Molecular Weight	173.21 g/mol	[1][2][5]
IUPAC Name	1-(1H-indol-3-yl)propan-2-one	[2]
CAS Number	1201-26-9	[1][2]
Appearance	Tan solid / Off-white crystalline solid	[1][5][6]
Melting Point	116 - 119 °C	[1][5]
Boiling Point	303.86 °C to 342 °C (estimated, may decompose)	[1][5]
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in other organic solvents like ethanol and dimethylformamide. Limited solubility in water.	[1][6]
pKa	16.67 (estimated)	[5]

## Spectroscopic Data

The following table outlines the key spectroscopic data for the structural elucidation and characterization of 1-(1H-indol-3-yl)propan-2-one.

Spectroscopy Type	Key Peaks and Information	Source(s)
<sup>1</sup> H NMR	Data not fully available in search results.	
<sup>13</sup> C NMR	Data not fully available in search results.	
Infrared (IR)	The NIST WebBook provides an IR spectrum for the related compound 3-Acetylindole (CAS 703-80-0), which shows characteristic ketone and indole absorptions. A strong C=O stretch would be expected around 1715 cm <sup>-1</sup> .	[7]
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): m/z 173. Key fragments: m/z 130.	[2]

## Synthesis and Experimental Protocols

The synthesis of 1-(1H-indol-3-yl)propan-2-one is commonly achieved through the alkylation of indole. The following protocol describes a representative procedure based on the reaction of indole with chloroacetone.

### Synthesis of 1-(1H-indol-3-yl)propan-2-one

Objective: To synthesize 1-(1H-indol-3-yl)propan-2-one via the alkylation of indole.

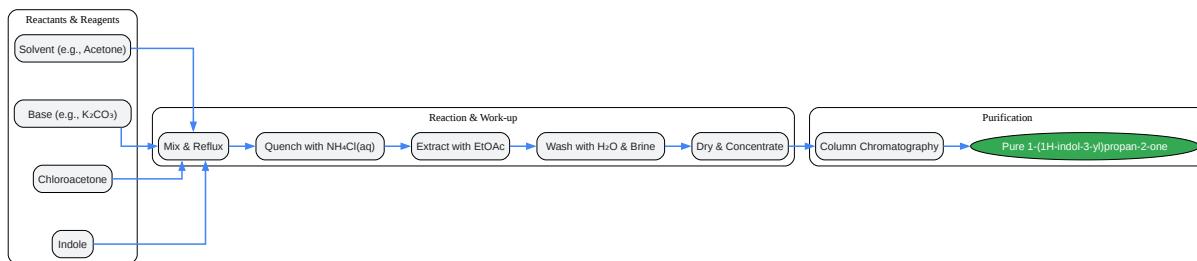
Materials:

- Indole
- Chloroacetone
- A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
- A suitable solvent (e.g., Acetone, DMF, Ethanol)

- Saturated ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Reaction Setup: Dissolve indole (1.0 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Base Addition: Add the base (e.g., 1.2 equivalents of  $\text{K}_2\text{CO}_3$ ) to the solution.
- Reagent Addition: Add chloroacetone (1.1 equivalents) to the stirred suspension.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
- Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(1H-indol-3-yl)propan-2-one.



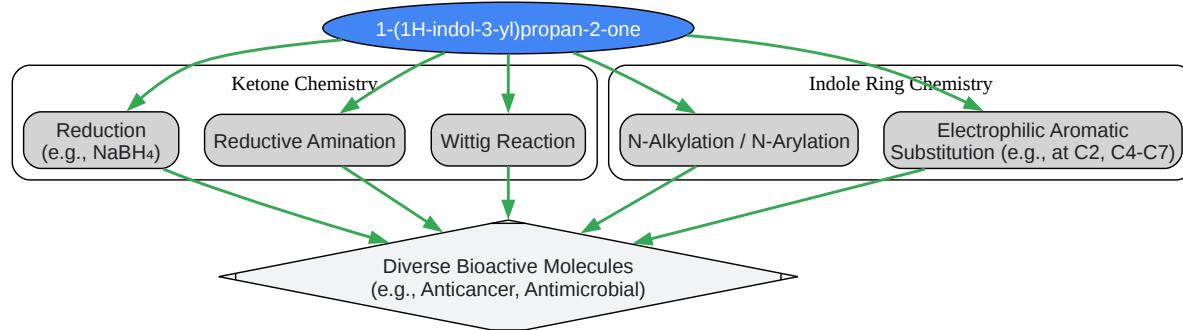
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Caption: General workflow for the synthesis of 1-(1H-indol-3-yl)propan-2-one.

## Biological Significance and Applications

While 1-(1H-indol-3-yl)propan-2-one itself is not extensively studied for direct therapeutic applications, its core structure is of significant interest in medicinal chemistry. The indole nucleus is a privileged scaffold found in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][8]

The primary role of 1-(1H-indol-3-yl)propan-2-one is as a versatile chemical building block. The reactive ketone functional group and the indole ring's potential for substitution provide multiple avenues for synthetic modification. These modifications allow for the construction of more complex molecules and libraries of compounds for drug discovery screening.



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Caption: Potential synthetic pathways from 1-(1H-indol-3-yl)propan-2-one.

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